N-(2,2,2-trifluoroethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c9-8(10,11)6-12-15(13,14)7-4-2-1-3-5-7/h1-5,12H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGAVLRUHIMLCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trifluoroethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trifluoroethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-(2,2,2-trifluoroethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(2,2,2-trifluoroethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. For instance, it has been shown to act on liver X receptors (LXR) and retinoic acid receptor-related orphan receptors (ROR), influencing metabolic and immune pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The pharmacological and physicochemical properties of sulfonamide derivatives are heavily influenced by substituents. Below is a detailed comparison of T0901317 with structurally or functionally related compounds.
Substituent Effects on Basicity and Conformation
A computational study compared 1-(2,2,2-trifluoroethyl)piperidine (A), 1-(trifluoroacetyl)piperidine (B), and 1-(2,2,2-trifluoroethyl)aminoethane (C). Key findings include:
- Electron-Withdrawing Effects : The trifluoroethyl group in T0901317 and compound A reduces nitrogen basicity compared to amides (e.g., B ) due to strong inductive effects. This property enhances metabolic stability by resisting protonation in physiological environments .
- Conformational Rigidity : Sulfonamides like T0901317 exhibit greater conformational flexibility than amides, allowing better adaptation to receptor binding pockets .
| Compound | Substituent | Basicity (pKa) | Receptor Affinity |
|---|---|---|---|
| T0901317 | Trifluoroethyl | Low | LXRα/β, RORα/γ |
| 1-(Trifluoroacetyl)piperidine (B) | Trifluoroacetyl | Very Low | N/A |
| 4-Methyl-N-(tribromoethyl)benzenesulfonamide (6d) | Tribromoethyl | Moderate | Undetermined |
Halogenated Analogues
- 4-Methyl-N-(2,2,2-tribromoethyl)benzenesulfonamide (6d) : Replacing trifluoroethyl with tribromoethyl increases steric bulk and polarizability but reduces electronegativity. This alters solubility and may diminish LXR/ROR selectivity compared to T0901317 .
- DM-PIT-1 : A benzamide derivative with hydroxy and nitro groups exhibits distinct solubility and target profiles (e.g., PIP3 antagonism) due to its lack of fluorine-based electron withdrawal .
Functional Analogues in Drug Development
- ATI-829 : A cholane derivative with trifluoromethyl groups shares T0901317’s LXR agonist activity but lacks sulfonamide specificity, leading to broader off-target effects .
- CINPA1 : A carbamate-containing inverse agonist of constitutive androstane receptor (CAR) demonstrates how sulfonamide replacement with carbamates shifts receptor preference away from ROR/LXR .
Key Research Findings
LXR Agonism and Cholesterol Regulation
T0901317 suppresses endogenous cholesterol biosynthesis (IC₅₀ ~100 nM) by upregulating ABCA1 transporters, outperforming endogenous oxysterols like 22(R)-hydroxycholesterol in potency .
Circadian Rhythm Modulation
As a RORα/γ inverse agonist, T0901317 inhibits transcriptional activity (IC₅₀ = 20–50 nM), a property absent in non-sulfonamide ROR ligands such as SR2211. This highlights the critical role of the sulfonamide moiety in ROR binding .
Therapeutic Potential in Oncology
This suggests its trifluoroethyl group enhances DNA damage response pathways .
Biological Activity
N-(2,2,2-trifluoroethyl)benzenesulfonamide is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a trifluoroethyl group attached to a benzenesulfonamide backbone. This unique structure enhances its lipophilicity, facilitating better interaction with biological membranes and proteins. The trifluoroethyl moiety is crucial for the compound's ability to penetrate cellular barriers and modulate biological targets effectively.
The biological activity of this compound primarily revolves around its interaction with specific molecular targets:
- Inhibition of Nuclear Receptors : The compound has been identified as an inhibitor of retinoic acid receptor-related orphan receptors (RORα and RORγ), which play significant roles in metabolic regulation and immune response modulation. It binds to these receptors with high affinity, affecting their transactivation capabilities .
- Hydrogen Bonding and Hydrophobic Interactions : Studies indicate that this compound interacts with proteins through hydrogen bonding and hydrophobic interactions, forming stable complexes that enhance its biological efficacy .
Biological Activities
Research indicates several notable biological activities associated with this compound:
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on ROR Inhibition :
-
Cardiovascular Study :
- Objective : Assess the impact on vascular resistance.
- Findings : The compound demonstrated significant interactions leading to altered calcium channel activity in vascular tissues, suggesting a mechanism for blood pressure regulation .
-
Comparative Analysis with Similar Compounds :
- A comparative study explored various benzenesulfonamide derivatives, noting that the presence of the trifluoroethyl group significantly enhanced lipophilicity and biological activity compared to simpler structures lacking this feature .
Data Table: Comparative Biological Activities
| Compound Name | Structure | Biological Activity | Key Findings |
|---|---|---|---|
| This compound | Structure | Inhibits RORα/γ | High affinity binding (K_i = 132 nM for RORα) |
| T0901317 | Structure | Modulates lipid metabolism | Repressed ROR-dependent gene expression |
| 4-amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide | Structure | Antihypertensive effects | Altered vascular resistance via calcium channel inhibition |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2,2,2-trifluoroethyl)benzenesulfonamide derivatives, and how are reaction conditions optimized?
- Methodological Answer: Synthesis typically involves nucleophilic substitution between benzenesulfonyl chloride derivatives and 2,2,2-trifluoroethylamine. Key steps include:
- Reagent selection : Triethylamine or sodium hydroxide as a base to deprotonate the amine .
- Solvent optimization : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .
- Temperature control : Reactions often proceed at 0–25°C to minimize side products .
- Purification : Column chromatography or recrystallization to achieve >99% purity .
Q. Which analytical techniques are critical for characterizing N-(2,2,2-trifluoroethyl)benzenesulfonamide derivatives?
- Methodological Answer:
- NMR spectroscopy : H and F NMR confirm structural integrity and trifluoromethyl group presence .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
- HPLC : Assesses purity (>99%) and detects trace impurities .
- Melting point analysis : Consistent melting points (e.g., 168–172°C) indicate batch reproducibility .
Advanced Research Questions
Q. How do N-(2,2,2-trifluoroethyl)benzenesulfonamide derivatives modulate nuclear receptors like LXR and ROR, and what experimental models validate these interactions?
- Methodological Answer:
- Mechanistic studies :
- Luciferase reporter assays quantify transcriptional activation of LXR/ROR targets (e.g., ABCA1) in HEK293 cells .
- Co-crystallography resolves binding modes with receptor ligand-binding domains .
- In vivo validation :
- Rodent models : Administer 10–50 mg/kg T0901317 (a derivative) to assess cholesterol efflux and PPAR-δ upregulation .
- Knockout mice : RORα-deficient models confirm target specificity .
Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-obesity vs. lipid accumulation effects)?
- Methodological Answer:
- Dose-response profiling : Test concentrations from 1 nM to 10 µM to identify biphasic effects .
- Cell-type specificity : Compare adipocytes (lipid storage) vs. macrophages (cholesterol efflux) .
- Orthogonal assays : Pair gene expression (qPCR for ABCA1) with functional assays (cholesterol efflux in THP-1 macrophages) .
Q. What strategies optimize the metabolic stability of N-(2,2,2-trifluoroethyl)benzenesulfonamide derivatives for in vivo studies?
- Methodological Answer:
- Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethoxy) to resist CYP450 oxidation .
- Prodrug design : Mask sulfonamide groups with ester linkages for improved bioavailability .
- Pharmacokinetic profiling : Use LC-MS to monitor plasma half-life and tissue distribution in Sprague-Dawley rats .
Data Contradictions and Resolution
Key Research Findings
- T0901317 (a derivative) :
- Structural insights : Trifluoroethyl group enhances binding affinity to LXRβ (Kd = 12 nM) .
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
